Iso-acarbose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H43NO18 |
|---|---|
Molecular Weight |
645.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-6-[[(2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(29)16(33)13(8)30)15(32)20(37)25(41-6)44-22-9(4-28)43-24(21(38)18(22)35)40-5-10-14(31)17(34)19(36)23(39)42-10/h2,6,8-39H,3-5H2,1H3/t6-,8+,9-,10-,11-,12-,13+,14-,15+,16+,17+,18-,19-,20-,21-,22-,23-,24+,25-/m1/s1 |
InChI Key |
FZLCJZILHGFQLM-PISLJJGOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)O)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)O)O)O)O)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |
Origin of Product |
United States |
Synthetic and Enzymatic Formation of Iso Acarbose
Chemoenzymatic Synthesis Methodologies for Iso-acarbose Elucidation
The primary route for generating this compound is through chemoenzymatic methods, which leverage the specificity of enzymes to perform targeted modifications on the chemically complex acarbose (B1664774) structure. This approach is more efficient than pure chemical synthesis for creating such analogs.
The formation of this compound is a result of a transglycosylation reaction catalyzed by certain amylolytic enzymes. nih.gov The process begins with the enzymatic hydrolysis of the first α-(1,4)-glycosidic linkage at the non-reducing end of acarbose. This cleavage separates the terminal glucose unit from the rest of the molecule, yielding glucose and a pseudotrisaccharide known as acarviosine-glucose (B3029497). nih.gov
In a subsequent step, the enzyme transfers the acarviosine-glucose moiety to an acceptor molecule. When glucose is present in the reaction mixture and acts as the acceptor, the enzyme catalyzes the formation of a new glycosidic bond. Specifically, the acarviosine-glucose is transferred to the C-6 hydroxyl group of the acceptor glucose molecule, creating an α-(1,6)-glycosidic linkage. nih.govnih.gov This two-step process of hydrolysis followed by transglycosylation effectively isomerizes acarbose into this compound. nih.gov
Maltogenic amylases, particularly from thermophilic bacteria such as Bacillus stearothermophilus, are key enzymes identified in the synthesis of this compound. nih.gov These enzymes, which belong to the glycoside hydrolase family, exhibit potent transglycosylation activity in addition to their hydrolytic capabilities. nih.gov While they can hydrolyze acarbose, in the presence of suitable carbohydrate acceptors like glucose, the transfer reaction is favored, leading to the formation of this compound. nih.gov
Research has shown that maltogenic amylase from Thermus strain IM6501 (ThMA) can efficiently cleave the first α-(1,4)-glycosidic linkage of acarbose and transfer the resulting pseudotrisaccharide to various acceptors, primarily forming α-(1,6)-linkages. nih.gov This catalytic property is central to the controlled, high-yield production of this compound in a laboratory setting.
Interactive Table: Enzymes in this compound and Analog Formation
| Enzyme | Source Organism | Catalytic Activity | Product(s) |
| Maltogenic Amylase | Bacillus stearothermophilus | Hydrolysis, Transglycosylation | Acarviosine-glucose, this compound |
| ThMA | Thermus strain IM6501 | Hydrolysis, Transglycosylation | This compound and other analogs |
| AcbE | Actinoplanes sp. SE50/110 | Hydrolysis, Transglycosylation | Acarstatins A and B |
| AcbQ | Actinoplanes sp. SE50/110 | 4-α-glucanotransferase | Elongated acarviosyl metabolites |
Biosynthetic Analogies and Precursor Pathways Relevant to this compound Structural Components
While this compound itself is a product of enzymatic modification rather than direct biosynthesis, its core structure is derived from the biosynthetic pathway of acarbose in actinomycetes. nih.gov Understanding this pathway is crucial to comprehending the origin of the molecular components that constitute this compound.
The biosynthesis of acarbose is a complex process encoded by the acb gene cluster in organisms like Actinoplanes sp.. researchgate.net The pathway involves two main branches:
C₇-cyclitol Moiety Synthesis : The pseudosugar ring, a defining feature of the molecule, originates from sedoheptulose (B1238255) 7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. nih.gov A dehydroquinate synthase-like enzyme, AcbC, catalyzes the cyclization of this precursor. nih.gov
Amino-deoxyhexose Synthesis : The amino sugar component is derived from glucose-1-phosphate. A series of enzymatic reactions convert it into the activated sugar nucleotide dTDP-4-amino-4,6-dideoxy-D-glucose. repec.orgnih.gov
The final assembly involves glycosyltransferases that link these components. The glycosyltransferase AcbI attaches the amino-deoxyhexose to maltose. repec.orgnih.gov A subsequent key step is catalyzed by a pseudoglycosyltransferase, AcbS, which forms the characteristic C-N bond between the C₇-cyclitol unit (in its GDP-activated form, GDP-valienol) and the amino-deoxyhexose moiety, completing the core structure of acarbose. repec.orgnih.govresearchgate.net This biosynthesized acarbose then serves as the substrate for the enzymatic reactions that produce this compound.
In Situ Elongation and Optimization Strategies for this compound Analogs
The enzymatic systems involved in acarbose metabolism also provide strategies for creating a variety of analogs through in situ elongation and modification. Enzymes within the acarbose biosynthetic cluster can modify the parent molecule. For instance, AcbQ, a 4-α-glucanotransferase from Actinoplanes sp. SE50/110, can transfer additional glucose units to acarbose, resulting in elongated acarviosyl metabolites. nih.gov Similarly, the glycosyltransferase AcbE can catalyze the formation of novel derivatives, named acarstatins, which have different numbers of hexose (B10828440) moieties attached. nih.gov
Optimization strategies for producing this compound and its analogs focus on controlling the enzymatic reaction conditions. By varying the type and concentration of acceptor molecules in the reaction mixture with maltogenic amylase, different analogs can be synthesized. For example, using acceptors other than glucose can lead to the formation of novel compounds with the acarviosine-glucose moiety attached to different sugars or at different positions. nih.gov This flexibility allows for the targeted generation of a library of this compound analogs for further research.
Interactive Table: Comparative Inhibitor Constants (Ki) of Acarbose and Analogs
| Inhibitor | Target Enzyme | Source | Ki Value (M) | Relative Potency vs. Acarbose |
| Acarbose | α-Amylase | Porcine Pancreas | 2.0 x 10⁻⁷ | 1.0x |
| This compound | α-Amylase | Porcine Pancreas | 1.3 x 10⁻⁸ | 15.2x |
| Acarviosine-glucose | α-Amylase | Porcine Pancreas | 1.2 x 10⁻⁶ | 0.17x |
| Acarbose | α-Glucosidase | Baker's Yeast | 4.3 x 10⁻⁵ | 1.0x |
| This compound | α-Glucosidase | Baker's Yeast | 3.2 x 10⁻⁵ | 1.3x |
| Acarviosine-glucose | α-Glucosidase | Baker's Yeast | 1.0 x 10⁻⁷ | 430x |
Data sourced from a comparative inhibition study. nih.gov
Comprehensive Enzymatic Inhibition Profile of Iso Acarbose
Alpha-Amylase Inhibition by Iso-acarbose
This compound interacts with alpha-amylase, a key enzyme in starch digestion. Its mechanism of action and kinetic parameters provide insight into its inhibitory capabilities against this enzyme.
Resistance to Enzymatic Rearrangement Mechanisms by Human Pancreatic Alpha-Amylase
Human pancreatic alpha-amylase (HPA) is known to enzymatically rearrange acarbose (B1664774) through a complex pathway, ultimately leading to the formation of a pseudo-pentasaccharide product acs.orgresearchgate.netnih.gov. In contrast, this compound, characterized by a unique terminal α-(1-6) linkage to glucose, has been found to be resistant to these enzymatic rearrangement mechanisms by HPA acs.orgresearchgate.netnih.gov. This resistance is attributed to its specific structure, which prevents the enzyme from initiating the typical rearrangement cascade observed with acarbose acs.orgresearchgate.netnih.gov. The terminal glucose unit of this compound engages with the enzyme's active site in a manner that precludes such modifications acs.orgnih.gov.
Quantitative Kinetic Analysis of Alpha-Amylase Inhibition by this compound
Alpha-Glucosidase Inhibition by this compound
This compound demonstrates significant inhibitory activity against alpha-glucosidases, enzymes responsible for the final step in carbohydrate digestion, breaking down oligosaccharides into monosaccharides like glucose. Its inhibitory behavior varies across different families of alpha-glucosidases, reflecting specific recognition mechanisms within the enzyme's active site.
Discriminatory Inhibition Kinetics across Alpha-Glucosidase Families (Family I and Family II)
Research has shown that this compound can effectively discriminate between different families of alpha-glucosidases, allowing for their classification based on inhibition kinetics nih.govcapes.gov.br. Alpha-glucosidases are broadly categorized into at least two families (Family I and Family II), often correlating with amino acid sequence similarities nih.govcapes.gov.br.
Family I Alpha-Glucosidases: These enzymes are characterized by being weakly inhibited by this compound. Studies indicate that the Ki values for this compound against Family I enzymes are significantly higher, being 21- to 440-fold larger than those of acarviosine-glucose (B3029497) nih.govcapes.gov.br. Further analysis suggests that this compound is approximately 20- to 450-times less potent against GH-family 13 alpha-glucosidases compared to GH-family 31 alpha-glucosidases researchgate.net.
Family II Alpha-Glucosidases: In contrast, Family II alpha-glucosidases exhibit similar Ki values for both this compound and acarviosine-glucose, typically ranging from 1.6 to 8.0 µM nih.govcapes.gov.br. This indicates a stronger inhibitory effect of this compound on this group of enzymes researchgate.net.
This differential inhibition highlights this compound's ability to recognize structural nuances between alpha-glucosidase families, a characteristic that supports their classification based on molecular and kinetic properties nih.govcapes.gov.br.
Subsite Recognition Mechanisms of the Terminal Glucose Moiety of this compound (e.g., +3 Subsite Occupancy)
The specific binding interactions of this compound within the alpha-glucosidase active site have been elucidated, particularly concerning its terminal glucose moiety. Studies indicate that this terminal glucose unit engages with the enzyme's +3 subsite acs.orgnih.gov. The precise interactions occurring at this subsite are revealed with certainty through structural analyses, suggesting that the +3 binding subsite possesses sufficient flexibility to accommodate the α-(1-6) branch points found in this compound acs.orgnih.gov. This interaction at the +3 subsite is crucial for this compound's inhibitory activity and contributes to its differential recognition across alpha-glucosidase families nih.govcapes.gov.brresearchgate.net. Steric effects between the terminal glucose moiety (Glc-I) of this compound and the +3 subsite have also been suggested to influence its binding affinity and inhibitory potency researchgate.net.
Quantitative Kinetic Analysis of Alpha-Glucosidase Inhibition by this compound
This compound acts as a competitive inhibitor against various alpha-glucosidases nih.govcapes.gov.br. The quantitative kinetic parameters, particularly the inhibition constants (Ki), vary depending on the specific alpha-glucosidase family.
| Alpha-Glucosidase Family | Inhibition Type | Ki Range (µM) | Relative Potency (vs. Family I) |
| Family I (e.g., GH-family 13) | Competitive | > 0.35-3.0* | Weakly inhibited |
| Family II (e.g., GH-family 31) | Competitive | 1.6 - 8.0 | 20- to 450-times stronger |
*Note: The precise upper limit for Family I Ki values is not explicitly stated, but they are described as being 21- to 440-fold higher than the Ki values of acarviosine-glucose (0.35-3.0 µM) for this group nih.govcapes.gov.br.
These kinetic data underscore this compound's role as a potent and discriminative inhibitor of alpha-glucosidases, with its efficacy varying based on the enzyme's family and specific subsite recognition capabilities.
Compound List:
this compound
Human Pancreatic Alpha-Amylase
Alpha-Glucosidase
GH-family 13 Alpha-Glucosidases
GH-family 31 Alpha-Glucosidases
Acarviosine-glucose
Inhibition of Cyclomaltodextrin Glucanosyltransferase by this compound
This compound has been identified as an inhibitor of Cyclomaltodextrin Glucanosyltransferase (CGTase). Studies comparing its inhibitory activity to that of acarbose indicate that this compound exhibits superior efficacy against CGTase. Specifically, this compound was found to inhibit CGTase 2.0 times more effectively than acarbose nih.gov. Research also categorizes this compound, alongside acarbose and acarviosine-glucose, as a mixed noncompetitive inhibitor of CGTase nih.govresearchgate.net. This mode of inhibition suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the enzyme's catalytic rate tandfonline.com.
Table 1: Comparative Inhibition of Cyclomaltodextrin Glucanosyltransferase (CGTase)
| Inhibitor | Target Enzyme | Relative Potency vs. Acarbose | Inhibition Mechanism | Primary Enzyme Source Mentioned |
| This compound | Cyclomaltodextrin Glucanosyltransferase | 2.0x more potent | Mixed Noncompetitive | Bacillus stearothermophilus |
| Acarbose | Cyclomaltodextrin Glucanosyltransferase | 1.0x (Reference) | Mixed Noncompetitive | Bacillus stearothermophilus |
Note: Potency is relative to acarbose, based on findings from specific studies.
Enzyme Source-Dependent Variation in this compound Inhibition Kinetics
The kinetic parameters governing the inhibition of enzymes by compounds like this compound can be influenced by the origin of the enzyme. Research indicates that the inhibition constants (KI values) for this compound against CGTase are dependent on both the type of enzyme and its source nih.gov. While specific comparative kinetic data for this compound across multiple CGTase sources are not detailed in the available literature snippets, this general principle highlights the importance of considering enzyme origin when evaluating inhibitory profiles. Different microbial strains or species producing CGTase may possess structural or regulatory variations that affect their interaction with inhibitors like this compound, leading to differing inhibition efficiencies and kinetic behaviors.
Compound List:
this compound
Acarbose
Acarviosine-glucose
Cyclomaltodextrin Glucanosyltransferase (CGTase)
Molecular Recognition and Structure Activity Relationship Studies of Iso Acarbose
Crystallographic Analysis of Iso-acarbose-Enzyme Complexes and Binding Modes
Direct crystallographic data specifically detailing the complex of this compound with target enzymes like α-glucosidases or α-amylases is not extensively documented in the readily available literature. However, the understanding of this compound's binding modes can be inferred from studies involving its precursor, acarbose (B1664774), and related compounds. Acarbose, a pseudo-tetrasaccharide, is a known competitive inhibitor of α-glucosidases and α-amylases nih.govtandfonline.comresearchgate.netresearchgate.net. Crystallographic studies of acarbose complexed with human pancreatic α-amylase have revealed detailed binding interactions within the enzyme's active site cleft. These interactions typically involve hydrogen bonding with critical amino acid residues such as Asp 568 nih.gov, Asp 349, Asp 68, Glu 276 tandfonline.com, Glu 233, Asp 300, and others researchgate.netmdpi.com.
This compound differs from acarbose by the presence of a terminal α-(1-6) linked glucose unit researchgate.netnih.govacs.orgasm.org. This structural feature has been shown to influence its binding behavior. Specifically, the terminal glucose unit of this compound has been observed to bind within the +3 subsite of human pancreatic α-amylase, elucidating interactions in this particular region of the active site researchgate.netacs.org. While direct crystal structures are limited, the established binding patterns of acarbose provide a foundational understanding, suggesting that this compound engages with similar enzyme residues, albeit with potentially distinct orientations or affinities due to its unique terminal linkage.
Computational Molecular Docking Simulations of this compound Interactions with Target Glycosidases
Computational molecular docking simulations have been instrumental in elucidating the binding potential and interactions of α-glucosidase inhibitors, including this compound, with their target enzymes tandfonline.commdpi.commdpi.comacs.orgdergipark.org.trresearchgate.netnih.gov. This compound has been employed in these studies, notably for its role in classifying α-glucosidases into distinct families (family I and family II) based on differential inhibition kinetics capes.gov.br. This classification implies that docking simulations can reveal specific recognition patterns by the enzyme's active site.
Docking studies often compare the binding of known inhibitors like acarbose with novel compounds or analogs. For instance, acarbose typically forms hydrogen bonds with key residues such as Asp68, Asp349, and Glu304 in α-glucosidase mdpi.com, and similar interactions have been observed with other residues like Asp282 and Asp616 mdpi.com. While specific docking poses for this compound are not always detailed, its structural divergence from acarbose, particularly the α-(1-6) linkage, would predict variations in these interactions, especially within the enzyme's subsites. The resistance of this compound to enzymatic rearrangement, unlike acarbose researchgate.netacs.org, suggests differences in its docking stability or interaction with catalytic residues, which docking simulations can help to predict. The ability of this compound's terminal glucose unit to bind in the +3 subsite of human pancreatic α-amylase researchgate.netacs.org is a specific interaction point that molecular docking aims to capture, providing insights into its molecular recognition by the enzyme.
Structure-Activity Relationship (SAR) Derivations for this compound and its Analogs
The structure-activity relationship of this compound is primarily characterized by its differential interaction with various α-glucosidase families and its altered inhibitory potency compared to acarbose.
Enzyme Classification: A significant SAR finding for this compound is its ability to discriminate between α-glucosidase families I and II capes.gov.br. Enzymes classified under family I are strongly inhibited by acarviosine-glucose (B3029497) and weakly by this compound, whereas family II enzymes exhibit similar inhibition by both compounds. This differential inhibition highlights that the terminal α-(1-6) linked glucose unit in this compound is a critical determinant for specific enzyme recognition.
Table 1: Classification of α-Glucosidases Based on this compound Inhibition
| Enzyme Family | Inhibition by Acarviosine-glucose (AcvGlc) | Inhibition by this compound (IsoAca) | Relative Ki Values (AcvGlc vs IsoAca) |
|---|---|---|---|
| Family I | Strong | Weak | Ki(AcvGlc) << Ki(IsoAca) |
| Family II | Similar | Similar | Ki(AcvGlc) ≈ Ki(IsoAca) |
Source: capes.gov.br
Resistance to Enzymatic Rearrangement: this compound exhibits resistance to the enzymatic rearrangement process observed with acarbose when incubated with human pancreatic α-amylase researchgate.netacs.org. This stability suggests that its structural features, particularly the terminal α-(1-6) linkage, prevent it from undergoing the same catalytic pathway as acarbose, contributing to its distinct inhibitory profile.
Inhibitory Potency: this compound has demonstrated enhanced inhibitory activity against certain enzymes. For instance, it inhibits porcine pancreatic α-amylase (PPA) with a potency approximately 15 times greater than that of acarbose researchgate.net. This suggests that the structural modification leading to this compound can positively modulate its interaction with specific enzyme targets.
Binding Site Specificity: The observation that the terminal glucose unit of this compound binds to the +3 subsite of human pancreatic α-amylase researchgate.netacs.org indicates that this region of the enzyme is crucial for recognizing this specific structural element. Modifications affecting interactions within this subsite would likely influence this compound's activity and specificity.
While extensive SAR studies on this compound analogs are not detailed here, the comparative analysis of this compound with acarbose and acarviosine-glucose in enzyme classification studies capes.gov.br provides a foundational SAR understanding, illustrating how subtle structural alterations can lead to significant differences in biological activity and enzyme recognition.
Compound List:
Acarbose
this compound
Acarviosine-glucose
Valienol moiety
Isomaltotriose
Maltose
Glucose
α-maltose
αG3F (alpha-maltotriosyl fluoride)
αGF (alpha-glucosyl fluoride)
Flavonoids
Quercetin
Rutin
Myricetin
Apigenin-7-O-rutinoside
Miglitol
Voglibose
Nojirimycin
Deoxynojirimycin
Acarstatins A and B
Plicatanoside
Taraxasterol
Syriogenin
Isorhamnetin-3-O-robinobioside
Calotoxin
Thioacetic acid
Triterpenoids
Lupeol
3-epimoretenol
Lactucerol
Uscharin
Benzoyllineolone
Chalcones
Flavone derivatives
FC-114
FC-122
1H-1,2,3-Triazole derivatives
Methyl-2,3-O-isopropylidene-β-d-ribofuranosides
4-(1-cyclohexenyl)-1,2,3-triazole
6-deoxyglucosyltriazoles
Benzimidazole derivatives
Thiazolidinone-based benzothiazole (B30560) derivatives
Glycyrrhetinic acid (GA)
18β-Glycyrrhetinic acid
Oleanane-type pentacyclic triterpene saponin (B1150181)
Butyrolactone VI (SK-44)
Aspulvinone E (SK-55)
Butyrolactone I 4'''-sulfate (SK-72)
Terrelumamide B (SK-173)
Advanced Analytical Methodologies for Iso Acarbose Research
Chromatographic Techniques for Iso-acarbose Analysis and Purity Assessment
Chromatographic methods are indispensable for the separation, identification, and quantification of this compound from complex matrices, including fermentation broths and pharmaceutical formulations. These techniques are also vital for assessing the purity of the compound by separating it from its isomers and other related impurities.
High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the analysis of this compound and its related compounds. Due to the polar nature of these pseudo-oligosaccharides and their lack of a strong chromophore, specific stationary phases and detection methods are required. Amino-propyl silyl (B83357) (APS) stationary phases are commonly used; however, they can exhibit instability. thermofisher.com More durable alternatives like columns designed specifically for saccharide analysis and porous graphitic carbon columns have been explored. nacalai.comresearchgate.net
Detection is often carried out at low UV wavelengths, typically around 210 nm. nih.govresearchgate.net For compounds lacking a UV chromophore, universal detection methods such as Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) offer powerful alternatives. thermofisher.comnih.gov
Capillary Zone Electrophoresis (CZE) has also been successfully employed for the separation of acarbose (B1664774) and its related substances, demonstrating the potential for high-resolution separation of isomers like this compound. researchgate.netnih.gov Thin-Layer Chromatography (TLC) serves as a simpler, more rapid technique for qualitative analysis and screening purposes. nih.govmaxwellsci.com
Interactive Data Table: HPLC Methods for Acarbose and its Analogs
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Agilent Original NH₂ | 35% Milli-Q water, 65% acetonitrile | 0.4 | Not Specified | UV (210 nm) | nih.gov |
| COSMOSIL Sugar-D | Acetonitrile/Phosphate (B84403) Buffer (82:18) | 2.5 | 40 | UV (210 nm) | nacalai.com |
| Porous Graphitic Carbon | Acetonitrile (8%) with 0.1% Trifluoroacetic Acid | Not Specified | Not Specified | Not Specified | researchgate.net |
| Lichrospher®-100-NH₂ | Acetonitrile/0.007 M Phosphate Buffer pH 6.7 (750:250 v/v) | 2.0 | 35 | UV (210 nm) | researchgate.net |
| XBridge Amide | Acetonitrile/Ammonium Acetate Buffer (pH 9.0) (75:25 v/v) | 1.2 | 65 | UV (210 nm) | google.com |
| Accucore 150 Amide HILIC | Gradient with acetonitrile/water | 0.6 | Not Specified | CAD | thermofisher.com |
Advanced Spectroscopic Approaches in this compound Structural and Mechanistic Research
Spectroscopic techniques are fundamental in determining the chemical structure of this compound, confirming its identity, and investigating its interactions with biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the complete structural assignment of complex oligosaccharides like this compound. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, TOCSY) provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. nih.govpacific.edu For instance, in the analysis of acarbose analogs, ¹H NMR is used to identify characteristic proton signals and their coupling constants, which helps in determining the configuration of glycosidic linkages. nih.gov Specific proton signals, such as those at δ 5.80 and 2.31 ppm for acarbose, can be used for quantification. eurekaselect.com
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is essential for determining the molecular weight of this compound and its derivatives, as well as for structural elucidation through fragmentation analysis. nih.govnih.gov High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, aiding in the confirmation of elemental composition. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of these polar molecules. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns, which can help in sequencing the sugar units within the oligosaccharide structure. researchgate.net Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another valuable technique for the qualitative analysis of acarbose and its analogs. nih.gov
Interactive Data Table: Mass Spectrometry Parameters for Acarbose Analogs
| Ionization Technique | Mass Analyzer | Mode | Key Parameters | Application | Reference |
| AJS ESI | Agilent 6546 Q-TOF | Positive | Gas Temp: 325°C, Gas Flow: 8 L/min, Nebulizer: 35 psi | Qualitative Analysis | nih.gov |
| ESI | TSQ Quantum | Positive (SRM) | Not Specified | Quantification in Plasma | researchgate.net |
| MALDI | Bruker ultrafleXtreme | Positive (Reflectron) | Not Specified | Qualitative Analysis | nih.gov |
| ESI | Agilent Q-TOF 6545 | Positive | Drying Gas: 6.0 L/min at 320°C, Nebulizer: 45 psig | HR-MS/MS Analysis | Not Specified |
Future Research Trajectories for Iso Acarbose
Exploration of Novel Glycosidase Targets for Iso-acarbose Inhibition and Specificity Profiling
While the inhibitory effects of this compound on well-known glycosidases like α-amylase and α-glucosidase have been documented, a vast landscape of other glycosidases remains to be explored as potential targets. Future research will likely focus on comprehensive specificity profiling to uncover novel inhibitory activities and to better understand the therapeutic potential of this compound beyond its current applications.
A comparative study on the inhibitory effects of acarbose (B1664774), this compound, and acarviosine-glucose (B3029497) has shown that this compound is a particularly effective inhibitor of α-amylase and cyclomaltodextrin glucanosyltransferase. nih.gov Specifically, this compound demonstrated 15.2 times greater inhibition of α-amylase and 2.0 times greater inhibition of cyclomaltodextrin glucanosyltransferase when compared to acarbose. nih.gov The study also revealed that these inhibitors act competitively against α-glucosidase, while exhibiting mixed noncompetitive inhibition towards α-amylase and cyclomaltodextrin glucanosyltransferase. nih.gov
Future investigations should aim to screen this compound against a broad panel of human and microbial glycosidases. This could include lysosomal glycosidases involved in metabolic disorders, glycosidases essential for viral replication (e.g., viral neuraminidases), and bacterial glycosidases that play a role in biofilm formation and gut microbiome composition. Uncovering new targets could open up therapeutic avenues for a range of conditions, from genetic disorders to infectious diseases.
Inhibitory Profile of this compound and Related Compounds Against Various Glycosidases
| Compound | Target Enzyme | Inhibition Type | Relative Potency (Compared to Acarbose) |
|---|---|---|---|
| This compound | α-Amylase | Mixed Noncompetitive | 15.2x more potent |
| This compound | Cyclomaltodextrin Glucanosyltransferase | Mixed Noncompetitive | 2.0x more potent |
| This compound | α-Glucosidase | Competitive | Data not specified |
| Acarviosine-glucose | Baker's Yeast α-Glucosidase | Competitive | 430x more potent |
Data sourced from a comparative study on the inhibition of various glycosidases. nih.gov
Design and Synthesis of Enhanced this compound Analogs with Modified Binding Properties
The chemical structure of this compound offers a versatile scaffold for the design and synthesis of new analogs with improved inhibitory activity, selectivity, and pharmacokinetic properties. Building on established methods for creating acarbose analogs, future research can systematically modify the this compound molecule to enhance its therapeutic potential.
One promising approach is enzymatic transglycosylation, which has been successfully used to synthesize novel acarbose analogs. nih.govnih.gov For instance, dextransucrases from Leuconostoc mesenteroides have been used to create new acarbose derivatives. nih.gov Similarly, the glycosyltransferase AcbE from Actinoplanes sp. has been shown to produce acarbose analogs, known as acarstatins, with significantly improved inhibitory activity against α-amylase. nih.gov These methodologies could be adapted to use this compound as a substrate, potentially yielding novel compounds with enhanced binding properties.
Future synthetic strategies could focus on several key areas:
Modification of the pseudo-disaccharide core: Altering the stereochemistry or substituting hydroxyl groups could influence the binding affinity and selectivity for different glycosidases.
Elongation of the oligosaccharide chain: Adding or modifying sugar moieties at various positions can enhance interactions with the active site of target enzymes, as seen with some acarbose analogs that are more potent inhibitors than the parent compound. researchgate.net
Introduction of non-carbohydrate moieties: Incorporating hydrophobic or charged groups could lead to novel interactions with enzyme active sites and improve the drug-like properties of the molecule.
The goal of these synthetic efforts would be to generate a library of this compound analogs for screening against a diverse range of glycosidase targets. This would facilitate the development of structure-activity relationships (SAR) to guide the design of even more potent and selective inhibitors.
Integration of Advanced Computational and Experimental Approaches for Comprehensive this compound Studies
A synergistic approach that combines computational modeling with experimental validation will be crucial for accelerating the discovery and development of novel this compound-based inhibitors. In silico techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into the binding mechanisms of this compound and its analogs at an atomic level. nih.govresearchgate.netmdpi.com
Computational studies can be employed to:
Predict binding affinities: Molecular docking can be used to screen virtual libraries of this compound analogs against the three-dimensional structures of various glycosidases, prioritizing candidates for synthesis and experimental testing. mdpi.comresearchgate.net
Elucidate binding modes: Molecular dynamics simulations can reveal the specific interactions between this compound derivatives and the active site residues of target enzymes, helping to explain the basis of their inhibitory activity and selectivity. nih.govresearchgate.netmdpi.com
Guide rational drug design: By understanding the key structural features required for potent inhibition, computational models can inform the design of new analogs with optimized binding properties.
The predictions from these computational models would then be validated through experimental techniques. This includes the synthesis of the most promising candidates and the in vitro evaluation of their inhibitory activity against the target enzymes. mdpi.com Kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, noncompetitive, or mixed) and to quantify the inhibitory potency (e.g., IC50 and Ki values). This iterative cycle of computational design and experimental validation will be instrumental in the rational development of next-generation glycosidase inhibitors derived from this compound.
Q & A
Q. How can researchers mitigate bias in preclinical studies evaluating this compound's cardioprotective effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
